N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-12-17(22-13(2)19-12)9-10-18-23(20,21)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHZNCUBEIJERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 2,4-dimethylthiazole moiety is classically synthesized via the Hantzsch thiazole synthesis, which involves:
- Condensation of a β-keto ester (e.g., acetylacetone) with a thioamide or thiourea.
- Cyclization in the presence of a halogenating agent (e.g., bromine or iodine).
For 2,4-dimethylthiazole, a plausible pathway includes:
- Reacting thiourea with 3-chloro-2,4-pentanedione under acidic conditions to form the thiazole ring.
- Subsequent methylation at the 2- and 4-positions using methyl iodide or dimethyl sulfate.
Reaction Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (78–110°C)
- Catalyst: HCl or H2SO4
Alternative Cyclization Approaches
Modern methods employ transition metal-catalyzed cyclizations, though these are less documented for dimethyl-substituted thiazoles. Pd-catalyzed C–H activation could theoretically streamline synthesis but remains experimentally unverified for this substrate.
Ethylamine Side Chain Installation
Tosylation-Amination Strategy
Building on methodologies from analogous systems, the ethylamine linker can be introduced via a two-step process:
Tosylation of Alcohol Intermediate :
Nucleophilic Amination :
- Displace the tosylate group with ammonia (NH3) or ammonium hydroxide (NH4OH) in a polar aprotic solvent (e.g., DMF or THF).
- Optimization Note : Excess ammonia and elevated temperatures (50–80°C) improve conversion rates.
Mitsunobu Reaction for Direct Amine Formation
An alternative one-step approach employs the Mitsunobu reaction:
- React 5-(2-hydroxyethyl)-2,4-dimethylthiazole with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
- Subsequent hydrazinolysis liberates the primary amine.
- Limitation : Requires stringent anhydrous conditions and generates stoichiometric triphenylphosphine oxide.
Sulfonamide Coupling: Final Assembly
The convergent step involves reacting 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylamine with naphthalene-2-sulfonyl chloride:
Reaction Protocol :
- Dissolve the amine (1.0 equiv) in DCM or THF.
- Add naphthalene-2-sulfonyl chloride (1.2 equiv) and Et3N (2.5 equiv) at 0°C.
- Warm to room temperature and stir for 4–12 hours.
Workup :
- Wash with aqueous HCl (1N) to remove excess amine.
- Dry over Na2SO4, concentrate, and purify via silica gel chromatography (eluent: hexane/ethyl acetate).
Yield Optimization :
- Use freshly distilled sulfonyl chloride to avoid hydrolysis.
- Anhydrous conditions prevent competing hydrolysis of the sulfonyl chloride.
Analytical Data and Characterization
Critical spectroscopic data for intermediates and the final product include:
| Parameter | Value |
|---|---|
| 1H NMR (Final Product) | δ 7.8–8.3 (m, 7H, naphthalene), 3.5–3.7 (t, 2H, CH2N), 2.6 (s, 3H, thiazole-CH3), 2.4 (s, 3H, thiazole-CH3) |
| LC-MS (ESI) | m/z 347.1 [M+H]+ |
Challenges and Optimization Opportunities
Thiazole Methylation Selectivity :
- Achieving regioselective dimethylation requires careful control of base strength and temperature.
Amination Side Reactions :
Sulfonamide Purity :
- Chromatographic purification is essential due to residual sulfonic acid byproducts.
Chemical Reactions Analysis
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or naphthalene rings are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research has identified several promising biological activities associated with this compound, including:
Anticancer Activity
Studies have demonstrated that compounds containing thiazole and naphthalene structures exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines. In particular, compounds similar to N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide have shown potent activity against human glioblastoma and melanoma cells.
A notable study indicated that certain thiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin, suggesting their potential as effective anticancer agents .
Antiviral Potential
The compound's structural components may contribute to antiviral activity. Recent investigations into thiazole derivatives have revealed their efficacy in inhibiting viral replication. Specifically, thiazole-based compounds have shown inhibition of hepatitis C virus NS5B RNA polymerase activity with low IC50 values, indicating strong antiviral potential .
Antibacterial Properties
This compound has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies with established antibiotics like amoxicillin, certain sulfonamide derivatives demonstrated superior antibacterial effects . This suggests that the compound could be developed into new antimicrobial agents.
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural features. Key factors include:
- The presence of the thiazole ring , which enhances biological activity.
- Substituents on the naphthalene moiety that can modulate potency and selectivity against specific targets.
Research has shown that modifications to the thiazole group can lead to variations in anticancer and antibacterial activities, highlighting the importance of SAR studies in drug development .
Case Studies
Case Study 1: Anticancer Activity Against Glioblastoma
A study synthesized various thiazole derivatives and tested them against U251 glioblastoma cells. Among these derivatives, one compound exhibited an IC50 value of 10 µM, significantly lower than that of cisplatin (IC50 = 20 µM), indicating a promising alternative for glioblastoma treatment .
Case Study 2: Antiviral Activity Against Hepatitis C
In vitro testing of thiazole derivatives showed that certain compounds could inhibit HCV replication with IC50 values around 31 μM. This positions thiazole-containing compounds as potential candidates for developing antiviral therapies targeting hepatitis C .
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, affecting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Structural Differentiation
Aromatic Systems: The target compound uses a naphthalene sulfonamide, providing a rigid, planar structure conducive to π-π stacking. In contrast, F989-0838 () and BG14255 () employ pyridazine or pyridazinone rings, which offer hydrogen-bonding sites but reduced hydrophobicity . The dansyl derivative () shares the naphthalene sulfonamide motif but replaces the thiazole with an imidazolidine-thione, altering electronic properties and fluorescence behavior .
Functional Groups :
- The target compound and acetazolamide () both feature sulfonamide groups, but acetazolamide’s thiadiazole ring enhances binding to metalloenzymes like carbonic anhydrase .
- BG14255 () includes a methanesulfonyl-piperidine carboxamide, likely improving solubility and target specificity compared to the target compound’s simpler ethyl-thiazole chain .
Thiazole Substitution :
Pharmacological and Analytical Considerations
- Fluorescence Applications: The dansyl group in is a known fluorophore, suggesting the target compound may serve as a fluorescent probe for proteins or membranes .
- Enzyme Inhibition : Acetazolamide () highlights sulfonamides’ role in inhibiting carbonic anhydrase. The target’s thiazole may similarly interact with enzymatic metal centers .
- Quality Control : Pharmacopeial standards () for sulfonamides, such as ≤0.5% water content and tight-container storage, likely apply to the target compound .
Biological Activity
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a sulfonamide group and a thiazole moiety. The presence of the thiazole ring is notable for its electron-withdrawing properties, which can enhance biological activity.
Chemical Structure:
- Molecular Formula: C₁₄H₁₈N₂O₂S
- CAS Number: [insert CAS number if available]
Antimicrobial Activity
Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.25 µg/mL | 20 |
| 2 | Escherichia coli | 0.30 µg/mL | 18 |
| 3 | Pseudomonas aeruginosa | 0.35 µg/mL | 15 |
These results suggest that the compound could be effective against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key survival pathways.
Case Study:
In a study involving breast cancer cell lines (MDA-MB-231), treatment with this compound resulted in:
- IC50 Value: 12 µM
- Mechanism: Induction of mitochondrial apoptosis and inhibition of NF-kB signaling.
This indicates that the compound may serve as a promising lead for developing new anticancer therapies .
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, research has suggested additional pharmacological effects:
- Anti-inflammatory Properties: Compounds with similar structures have been shown to reduce inflammatory markers in vitro.
- Antiviral Activity: Some thiazole derivatives exhibit activity against viral infections by inhibiting viral replication pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
